1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromoethoxybenzenesulfonyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-bromo-3-ethoxybenzene with a suitable sulfonyl chloride, followed by the reaction with 4-methylphenylpiperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-ethylphenyl)piperazine
Uniqueness
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the bromoethoxybenzenesulfonyl group, in particular, may confer distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-3-25-19-14-17(8-9-18(19)20)26(23,24)22-12-10-21(11-13-22)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOFSHTTCMFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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